molecular formula C9H8OS B13932485 2,3-Dihydro-1-benzothiophene-7-carbaldehyde

2,3-Dihydro-1-benzothiophene-7-carbaldehyde

Cat. No.: B13932485
M. Wt: 164.23 g/mol
InChI Key: CYOGOUIOPPJJKK-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzothiophene-7-carbaldehyde is a heterocyclic compound that contains a benzothiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1-benzothiophene-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a thienannulation reaction, where naphthalene-1,2-dione reacts with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . Another method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1-benzothiophene-7-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., Lewis acids) are used for substitution reactions.

Major Products

    Oxidation: 2,3-Dihydro-1-benzothiophene-7-carboxylic acid.

    Reduction: 2,3-Dihydro-1-benzothiophene-7-methanol.

    Substitution: Various substituted benzothiophene derivatives depending on the substituent introduced.

Scientific Research Applications

2,3-Dihydro-1-benzothiophene-7-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-benzothiophene-7-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

2,3-Dihydro-1-benzothiophene-7-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the benzothiophene ring and the aldehyde functional group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8OS

Molecular Weight

164.23 g/mol

IUPAC Name

2,3-dihydro-1-benzothiophene-7-carbaldehyde

InChI

InChI=1S/C9H8OS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,6H,4-5H2

InChI Key

CYOGOUIOPPJJKK-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C1C=CC=C2C=O

Origin of Product

United States

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